molecular formula C7H8ClNO2 B3348676 4-Chloro-2,6-bis(hydroxymethyl)pyridine CAS No. 1817-20-5

4-Chloro-2,6-bis(hydroxymethyl)pyridine

Cat. No.: B3348676
CAS No.: 1817-20-5
M. Wt: 173.6 g/mol
InChI Key: KNVOMOMGVSFATE-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(hydroxymethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 4-position and two hydroxymethyl groups at the 2- and 6-positions on the pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(hydroxymethyl)pyridine typically involves the chlorination of 2,6-bis(hydroxymethyl)pyridine. One common method includes the reaction of 2,6-bis(hydroxymethyl)pyridine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(hydroxymethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxymethyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2,6-pyridinedicarboxylic acid.

    Reduction: Formation of 2,6-bis(hydroxymethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,6-bis(hydroxymethyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: Lacks the chlorine atom at the 4-position.

    4-Dimethylamino-2,6-bis(hydroxymethyl)pyridine: :

Properties

IUPAC Name

[4-chloro-6-(hydroxymethyl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOMOMGVSFATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443955
Record name 4-chloro-2,6-bis(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-20-5
Record name 4-chloro-2,6-bis(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl 4-chloro-2,6-pyridine dicarboxylate, prepared as in Example 4, (85.0 g, 370 mmol) was dissolved in MeOH (2.3 L). The solution was cooled to 0° C. To the cooled solution was added NaBH4 (63.0 g, 167 mmol) in small portions. The reaction mixture stirred at 0° C. for 1 hour, then at room temperature for 2-3 hours. After about 3 hours, the mixture was allowed to reflux overnight. Acetone (425 mL) was added to the reaction mixture. The solution was heated to reflux for 1 hour, then was concentrated in vacuo. Saturated Na2CO3 solution (650 mL) was added to the concentrate and refluxed for 45 minutes. The flask was allowed to reach room temperature and left at room temperature for 16 h. The flask contained a white precipitate which was filtered and washed with chloroform (30 mL). The white solid was dissolved in hot THF (300 mL), dried over magnesium sulfate and filtered, then concentrated in vacuo to afford 32.1 g 4-chloro-2,6-dihydroxymethyl pyridine as a white solid. The filtrate was concentrated. The resulting white solid was heated in THF (500 mL), dried over magnesium sulfate and filtered. This process was repeated then the solid was stirred in 200 mL of CHCl3 and filtered to afford an additional 23.6 g (87% overall yield) of pure 4-chloro-2,6-dihydroxymethyl pyridine as a white solid: 1H NMR (CD3OD, 400 MHz) δ 7.62 (s, 2H), 5.02 (s, 2H), 4.83 (s, 4H). 13C NMR (CD3OD, 100 MHz) δ 162.57, 145.75, 118.76, 63.74.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
425 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,6-bis(hydroxymethyl)pyridine
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4-Chloro-2,6-bis(hydroxymethyl)pyridine
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4-Chloro-2,6-bis(hydroxymethyl)pyridine
Reactant of Route 6
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